molecular formula C9H15NO3S B193028 Epicaptopril CAS No. 63250-36-2

Epicaptopril

Cat. No. B193028
CAS RN: 63250-36-2
M. Wt: 217.29 g/mol
InChI Key: FAKRSMQSSFJEIM-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epicaptopril is a small molecule that is currently classified as experimental . It is related to Captopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of congestive heart failure . Epicaptopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, the blood vessels relax, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

A series of Captopril derivatives, including Epicaptopril, were synthesized . The process involved converting various amino acids into corresponding amino acid methyl ester hydrochlorides . The resulting products were characterized by IR and UV–visible spectroscopy and MS, confirming successful synthesis .


Molecular Structure Analysis

Epicaptopril has a molecular formula of C9H15NO3S . Its average mass is 217.285 Da and its monoisotopic mass is 217.077271 Da .


Physical And Chemical Properties Analysis

Epicaptopril has a molecular formula of C9H15NO3S, an average mass of 217.285 Da, and a monoisotopic mass of 217.077271 Da .

Scientific Research Applications

  • Free Radical Scavenging Properties :

    • Epicaptopril has been identified as a potent scavenger of free radicals (FR), particularly effective at quenching general radicals rather than superoxide radicals. This property suggests potential usefulness in mitigating ischemia/reperfusion injury (Chopra et al., 1990).
    • Another study confirmed the antioxidant effects of epicaptopril, noting its sulfhydryl-dependent FR and oxidant scavenging capabilities. It also inhibited lipid peroxidation, both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors contributed to this effect (Chopra et al., 1992).
  • Cardioprotective Effects in Magnesium Deficiency :

    • In studies involving magnesium-deficient animals, epicaptopril demonstrated significant cardioprotective effects. It was found to mitigate the number and size of lesions in the heart, suggesting its role in counteracting oxidative tissue destruction due to chronic hypomagnesemia (Weglicki et al., 1992).
  • Interaction with Transition Metal Ions and Hydroxyl Radicals :

    • Epicaptopril has been studied for its reactions with transition metal ions and hydroxyl radicals. It was found that both epicaptopril and captopril can scavenge .OH radicals and form thiyl radicals in these reactions. This activity may contribute to the protective effect of captopril against ischemia/reperfusion-induced arrhythmias (Mišík et al., 1993).
  • Nöotropic Potential :

    • A study compared the effects of epicaptopril and other ACE inhibitors on potential nöotropic activity in mice. It was found that epicaptopril did not protect against KCN-induced hypoxic seizures, but it had effects in other behavioral tests, suggesting a potential area of nöotropic research (Manning-SayI & Leonard, 1989).
  • Analytical Studies :

    • Analytical studies have been conducted to distinguish epicaptopril from its isomers and contaminants using NMR and MS techniques. These studies are crucial for ensuring the purity and efficacy of the drug in clinical applications (Casy & Dewar, 1994).

properties

IUPAC Name

(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKRSMQSSFJEIM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60212642
Record name Epicaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epicaptopril

CAS RN

63250-36-2
Record name 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63250-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicaptopril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epicaptopril
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02032
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Epicaptopril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60212642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPICAPTOPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Name
CC(CSCc1ccccc1)C(=O)N1CCCC1C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epicaptopril
Reactant of Route 2
Reactant of Route 2
Epicaptopril
Reactant of Route 3
Reactant of Route 3
Epicaptopril
Reactant of Route 4
Epicaptopril
Reactant of Route 5
Reactant of Route 5
Epicaptopril
Reactant of Route 6
Epicaptopril

Citations

For This Compound
117
Citations
V Mišík, IT Mak, RE Stafford, WB Weglicki - Free Radical Biology and …, 1993 - Elsevier
In the present study, using the technique of EPR spin trapping with DMPO a spin trap, we demonstrated formation of thiyl radicals from thiol-containing angiotensin converting enzyme (…
Number of citations: 45 www.sciencedirect.com
AF Casy, GH Dewar - Journal of pharmaceutical and biomedical analysis, 1994 - Elsevier
… is analysed and compared with those of epicaptopril and its disulphide analogue. A method for … of captopril from its disulphide analogue but not from its diastereoisomer epicaptopril. …
Number of citations: 16 www.sciencedirect.com
M CHOPRA, J McMURRAY, J STEWART, HJ DARGIE… - 1990 - portlandpress.com
… In this study we have shown that SHcontaining ACE inhibitors (captopril, epicaptopril, zofenopril) are potent FR scavengers at a concentration of 4 x lo-’ M whereas non-SH ACE …
Number of citations: 58 portlandpress.com
R Pawlak, E Chabielska, T Matys… - Thrombosis and …, 2000 - thieme-connect.com
… The authors are grateful to BristolJ Myers Squibb (moland and rSA) for the supply of epicaptopril. The authors thank Aneta Buslowska for excellent technical assistance. …
Number of citations: 3 www.thieme-connect.com
J Manning-SayI, BE Leonard - Progress in Neuro-Psychopharmacology and …, 1989 - Elsevier
1. The effects of captopril, epicaptopril and fosenopril were compared with codergine mesylate in a number of tests which may be predicative of potential nöotropic activity. None of the …
Number of citations: 3 www.sciencedirect.com
R Pawlak, E Chabielska, T Matys… - Journal of …, 2000 - journals.lww.com
… Whether the effect of captopril and epicaptopril on prothrombin time was direct or indirect … term epicaptopril. This procedure not only abolished the antithrombotic activity of epicaptopril in …
Number of citations: 19 journals.lww.com
M Chopra, H Beswick, M Clapperton… - Journal of …, 1992 - europepmc.org
With an assay that generates free radicals (FR) through photooxidation of dianisidine sensitized by riboflavin, 4 x 10 (-5) M captopril, epicaptopril (SQ 14,534, captopril's stereoisomer), …
Number of citations: 199 europepmc.org
A Subissi, S Evangelista, A Giachetti - Cardiovascular Drug Reviews, 1999 - academia.edu
… pellets containing zofenoprilat, captopril, epicaptopril, or enalaprilat at the approximate dose of 1 mg/kg/day. Zofenoprilat, captopril, and epicaptopril reduced both the density and the …
Number of citations: 150 www.academia.edu
WB Weglicki, S Bloom, MM Cassidy… - The American journal …, 1992 - europepmc.org
For several decades the animal models of Mg-deficiency have been studied with particular attention to the cardiomyopathy that develops due to dietary deficiency. In recent years we …
Number of citations: 80 europepmc.org
NM Barnes, B Costall, P Egli, ZP Horovitz… - …, 1991 - Elsevier
… In competit unlabelled ceranapril, epicaptopril and fosinopril, all competed to a similar extent and with similar rank order of potency for the binding of [ 3 H]ceranapril to homogenates of …
Number of citations: 12 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.